molecular formula C7H8ClNO B14845189 3-Chloro-5-(methylamino)phenol

3-Chloro-5-(methylamino)phenol

Cat. No.: B14845189
M. Wt: 157.60 g/mol
InChI Key: NSSUOQHCOKCNSM-UHFFFAOYSA-N
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Description

3-Chloro-5-(methylamino)phenol is an organic compound with the molecular formula C7H8ClNO It is a derivative of phenol, where the hydroxyl group is substituted with a chlorine atom at the third position and a methylamino group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(methylamino)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of 3-chloronitrobenzene with methylamine, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of a solvent such as ethanol and a reducing agent like iron powder or tin chloride under acidic conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(methylamino)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as iron powder or tin chloride in acidic conditions are used.

    Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various substituted phenols.

Scientific Research Applications

3-Chloro-5-(methylamino)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5-(methylamino)phenol involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-fluorosalicylaldehyde: A derivative with a fluorine atom instead of a methylamino group.

    3-Chloro-5-methylphenol: A compound with a methyl group instead of a methylamino group.

Uniqueness

3-Chloro-5-(methylamino)phenol is unique due to the presence of both a chlorine atom and a methylamino group on the phenol ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H8ClNO

Molecular Weight

157.60 g/mol

IUPAC Name

3-chloro-5-(methylamino)phenol

InChI

InChI=1S/C7H8ClNO/c1-9-6-2-5(8)3-7(10)4-6/h2-4,9-10H,1H3

InChI Key

NSSUOQHCOKCNSM-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=CC(=C1)Cl)O

Origin of Product

United States

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